molecular formula C13H18FNO3S B2482861 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide CAS No. 1215796-94-3

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2482861
CAS No.: 1215796-94-3
M. Wt: 287.35
InChI Key: QHBHXUHBFYPCDV-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluoro group, a hydroxycyclopentyl moiety, and a benzenesulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluoro group onto the benzene ring.

    Cyclopentylation: Formation of the hydroxycyclopentyl moiety.

    Sulfonamidation: Introduction of the sulfonamide group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the sulfonamide group to an amine.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluoro group can lead to a variety of substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide include other benzenesulfonamides with different substituents, such as:

  • 4-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide
  • 4-bromo-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-10-8-11(14)4-5-12(10)19(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBHXUHBFYPCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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